3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one
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Overview
Description
3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromenone core, which is known for its diverse biological activities, and a piperidine ring, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromenone Core: This is usually achieved through a condensation reaction involving a suitable phenol and an aldehyde under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromenone intermediate.
Azepane Ring Formation: The azepane ring is formed through a cyclization reaction, often involving a suitable amine and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The chromenone core can be reduced to a dihydrochromenone under hydrogenation conditions.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydrochromenone.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Dichloroaniline: Used in the synthesis of dyes and agrochemicals.
Uniqueness
3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one is unique due to its combination of a chromenone core and a piperidine ring, which imparts distinct biological activities not commonly found in other similar compounds. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-7-21-18(12-16)22(26)17(15-27-21)13-23-11-8-19(20(25)14-23)24-9-4-2-3-5-10-24/h6-7,12,15,19-20,25H,2-5,8-11,13-14H2,1H3/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWVARFVWGASY-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC(C(C3)O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CC[C@H]([C@@H](C3)O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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